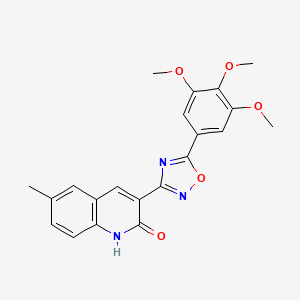
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide, also known as CPP-115, is a compound that has gained attention in recent years due to its potential therapeutic effects in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.
Mécanisme D'action
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a reduction in brain activity and a calming effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. Studies have shown that this compound increases the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety-related behaviors. Moreover, this compound has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide has several advantages as a research tool in the laboratory. It is a potent inhibitor of GABA transaminase, which allows for the manipulation of GABA levels in the brain. Moreover, this compound is highly selective for GABA transaminase, which minimizes off-target effects. However, this compound has limitations as a research tool, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide. One potential direction is the development of novel derivatives of this compound that have improved solubility and pharmacokinetic properties. Moreover, further studies are needed to determine the long-term effects of this compound on brain function and behavior. Additionally, studies are needed to determine the potential use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia.
Méthodes De Synthèse
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents under controlled conditions. The process involves the use of starting materials such as 5-chloro-2-methoxybenzenesulfonyl chloride, N-cyclopropylpiperidine-4-carboxylic acid, and N,N-dimethylformamide. The synthesis method has been extensively studied and optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic effects in various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that this compound can increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety-related behaviors. Moreover, this compound has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-3-8-18-16(20)12-6-9-19(10-7-12)24(21,22)15-11-13(17)4-5-14(15)23-2/h4-5,11-12H,3,6-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPTUWFSOGCXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)

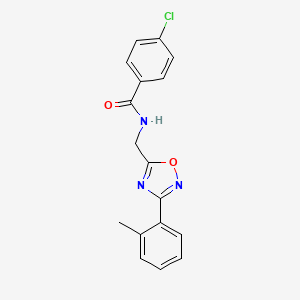
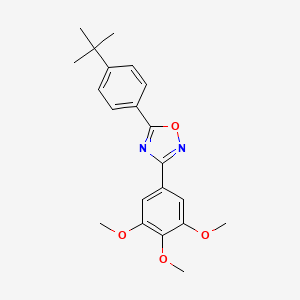
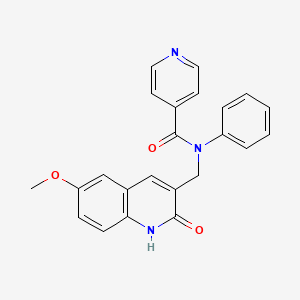
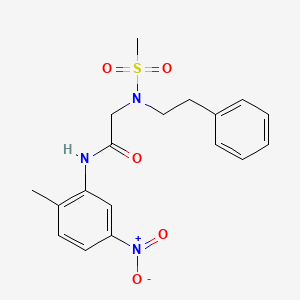
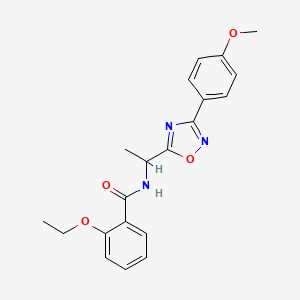
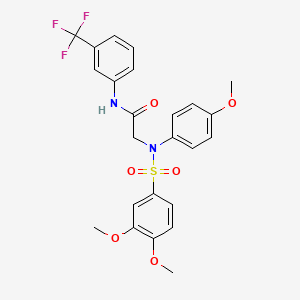

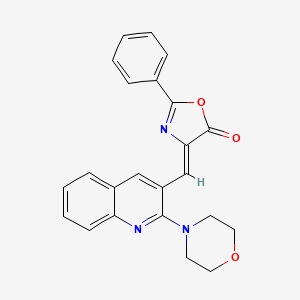
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)

